molecular formula C10H13N5O2S B10937285 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B10937285
M. Wt: 267.31 g/mol
InChI Key: SXTPEUOHMPOADX-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.

    Formation of the tetrahydropyrazolo[1,5-a]pyrimidine ring: This involves the cyclization of the sulfonylated pyrazole with suitable precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially including the removal of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1-methyl-1H-pyrazole.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 4,5,6,7-tetrahydropyrimidine.

    Sulfonylated heterocycles: Compounds with sulfonyl groups attached to heterocyclic rings.

Uniqueness

4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its combination of pyrazole, sulfonyl, and tetrahydropyrazolo[1,5-a]pyrimidine moieties. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H13N5O2S/c1-13-8-9(7-12-13)18(16,17)15-6-2-5-14-10(15)3-4-11-14/h3-4,7-8H,2,5-6H2,1H3

InChI Key

SXTPEUOHMPOADX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN3C2=CC=N3

Origin of Product

United States

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